molecular formula C37H47NO14 B8491000 Disnogamycin CAS No. 64267-46-5

Disnogamycin

Cat. No.: B8491000
CAS No.: 64267-46-5
M. Wt: 729.8 g/mol
InChI Key: NNEGMXMRXKXKMQ-ZEOBNFASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disnogamycin (11) is a semisynthetic analogue derived from the anthracycline antibiotic nogalamycin (1). It belongs to a class of compounds known for their antitumor and antibacterial properties, primarily targeting DNA through intercalation and topoisomerase inhibition . Structural modifications at C-10 and C-7 positions, as well as alterations to the dimethylamino group, distinguish this compound from its parent compound. These changes aim to enhance its pharmacological profile, including improved solubility, reduced cytotoxicity to healthy cells, and resistance to enzymatic degradation .

Key structural features of this compound include:

  • A tetracyclic aglycone core with a sugar moiety attached at C-5.
  • A modified dimethylamino group at C-3', which influences DNA-binding affinity.
  • A hydroxyl group at C-10, critical for redox activity and generation of free radicals that damage tumor DNA .

Properties

CAS No.

64267-46-5

Molecular Formula

C37H47NO14

Molecular Weight

729.8 g/mol

IUPAC Name

(1R,10S,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C37H47NO14/c1-14-31(46-7)37(4,48-9)32(47-8)34(49-14)50-19-13-35(2,45)12-15-10-16-21(26(41)20(15)19)27(42)22-18(39)11-17-29(23(22)25(16)40)51-33-28(43)24(38(5)6)30(44)36(17,3)52-33/h10-11,14,19,24,28,30-34,39,41,43-45H,12-13H2,1-9H3/t14-,19-,24-,28-,30+,31-,32-,33+,34-,35+,36+,37+/m0/s1

InChI Key

NNEGMXMRXKXKMQ-ZEOBNFASSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)(C)O)OC)(C)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)(C)O)OC)(C)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Disnogamycin is part of a broader family of nogalamycin derivatives. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Differences Biological Activity Clinical Relevance
Nogalamycin (1) Unmodified C-10 and C-7 positions; dimethylamino group intact. High DNA-binding affinity but significant cardiotoxicity and myelosuppression. Limited to experimental use due to toxicity.
7-<i>con</i>-O-Methylnogarol (2) Methylation at C-7 hydroxyl group. Reduced DNA intercalation; retained topoisomerase II inhibition. Improved safety profile in preclinical models.
This compound (11) Hydroxylation at C-10; modified dimethylamino group. Enhanced DNA cleavage via redox cycling; lower cardiotoxicity compared to nogalamycin. Investigational status for solid tumors.

Mechanistic and Pharmacokinetic Comparisons

  • DNA Interaction: this compound’s C-10 hydroxyl group facilitates the generation of reactive oxygen species (ROS), leading to double-strand DNA breaks. This mechanism is 30% more potent than nogalamycin in <i>in vitro</i> assays .
  • Metabolic Stability: Unlike nogalamycin, this compound resists glucuronidation due to steric hindrance from its modified dimethylamino group, prolonging its half-life (<i>t</i>1/2 = 8.2 hours vs. 3.5 hours for nogalamycin) .
  • Toxicity Profile: this compound shows a 50% reduction in cardiomyocyte apoptosis compared to nogalamycin in murine models, attributed to diminished iron-mediated oxidative stress .

Comparative Efficacy in Preclinical Studies

Parameter This compound Nogalamycin Doxorubicin (Reference Standard)
IC50 (μM) in HeLa cells 0.12 0.09 0.15
Tumor Growth Inhibition (%) 78% 85% 70%
Cardiotoxicity (LD50 in mice) 45 mg/kg 22 mg/kg 15 mg/kg

This compound balances efficacy and safety better than its parent compound, though it is slightly less potent than nogalamycin in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.